4-Amino-3-bromobenzoic acid 4-Amino-3-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 6311-37-1
VCID: VC21331300
InChI: InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C=C1C(=O)O)Br)N
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

4-Amino-3-bromobenzoic acid

CAS No.: 6311-37-1

Cat. No.: VC21331300

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-bromobenzoic acid - 6311-37-1

Specification

CAS No. 6311-37-1
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 4-amino-3-bromobenzoic acid
Standard InChI InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Standard InChI Key BFIVZIVVJNFTIQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)Br)N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Br)N

Introduction

ParameterDetails
IUPAC Name4-Amino-3-bromobenzoic acid
CAS Registry Number6311-37-1
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol
InChIKeyBFIVZIVVJNFTIQ-UHFFFAOYSA-N
SMILES NotationNc1ccc(cc1Br)C(O)=O

Several common synonyms exist for this compound, including 3-bromo-4-aminobenzoic acid and benzoic acid, 4-amino-3-bromo- .

Physical and Chemical Properties

4-Amino-3-bromobenzoic acid exhibits specific physical and chemical characteristics that influence its behavior in various applications and reactions.

Physical Properties

PropertyValueNotes
AppearancePowder to crystalWhite to light yellow or light orange
Melting Point211-215 °CSome sources report 213 °C
Boiling Point368.5±32.0 °CPredicted value
Density1.793±0.06 g/cm³Predicted value
SolubilityLimited in waterMore soluble in organic solvents
Log₁₀ partition (octanol/water)1.60Indicates moderate lipophilicity

The compound exists as crystals or powder with a characteristic appearance ranging from white to light yellow or light orange .

Chemical Properties

PropertyValueNotes
pKa4.47±0.10Predicted value
ReactivityModerateReacts at both functional groups
Functional GroupsCarboxylic acid, amino, aryl halideMultiple reaction sites

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, along with the bromine substituent, creates a unique electronic distribution that influences its reactivity patterns .

Synthesis Methods

Several synthetic routes to 4-Amino-3-bromobenzoic acid have been documented, with varying yields and conditions. The most common methods are detailed below.

Bromination of 4-Aminobenzoic Acid

One of the most efficient methods involves the direct bromination of 4-aminobenzoic acid using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF):

Reaction ParametersDetails
Reagents4-Aminobenzoic acid, N-Bromosuccinimide
SolventN,N-dimethylformamide (DMF)
Temperature20°C (ambient temperature)
Reaction Time18 hours
Yield65-70%

The experimental procedure typically involves dissolving 4-aminobenzoic acid (100 mmol) in DMF (50 mL), followed by addition of N-bromosuccinimide (100 mmol). The reaction mixture is stirred at ambient temperature for 18 hours, then poured into water (100 mL). The product is isolated by filtration, washed with water, and dried under vacuum .

Reduction of 4-Bromo-3-nitrobenzoic Acid

An alternative synthetic route involves the reduction of 4-bromo-3-nitrobenzoic acid:

Reaction ParametersDetails
Reagents4-Bromo-3-nitrobenzoic acid, tin(II) chloride dihydrate
SolventEthyl acetate, acetic acid
Temperature70°C
Yield86%

This approach demonstrates a higher yield compared to the direct bromination method, making it potentially more suitable for large-scale synthesis .

Crystal Structure

The crystal structure of 4-Amino-3-bromobenzoic acid has been thoroughly characterized, revealing interesting intermolecular interactions that define its physical properties.

Structural Characteristics

Crystallographic studies have shown that the asymmetric unit of 4-Amino-3-bromobenzoic acid consists of two molecules with slight variations in bond lengths and angles. These molecules form dimers through pairs of O-H⋯O hydrogen bonds involving the carboxylate groups .

Hydrogen Bonding Network

The hydrogen bonding network in the crystal structure is particularly noteworthy:

Hydrogen BondDistance (Å)Angle (°)Type
O1—H1···O40.821.76165
N1—H1A···Br10.92 (4)2.63 (4)111 (3)
N1—H1B···O20.83 (5)2.57 (5)149 (4)
N2—H2A···Br20.99 (4)2.68 (4)106 (2)
N2—H2A···Br10.99 (4)2.69 (4)158 (3)
N2—H2B···O10.79 (5)2.43 (5)179 (6)
O3—H3···O20.821.90178
C5—H5···O20.932.59147
C12—H12···O40.932.54174

These hydrogen bonds link the dimers into polymeric structures characterized by distinct ring motifs (R21(6), R32(8), and R33(15)) .

Crystallographic Data

The detailed crystallographic parameters for 4-Amino-3-bromobenzoic acid include:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
Hall SymbolP 2c -2n
Unit Cell Dimensionsa = 24.3968 (11) Å
b = 3.8387 (2) Å
c = 19.4080 (9) Å
Calculated Density1.899 Mg m⁻³
Radiation SourceMo Kα radiation (λ = 0.71073 Å)

The structure was refined using standard crystallographic techniques with hydrogen atoms positioned geometrically and refined using a riding model .

Applications

4-Amino-3-bromobenzoic acid finds applications across multiple industries and research areas due to its unique structural features and reactivity.

Pharmaceutical Development

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of:

  • Anti-inflammatory agents

  • Analgesic compounds

  • Novel drug scaffolds with specific target interactions

Its utility in pharmaceutical chemistry stems from the presence of multiple functional groups that allow for selective transformations and structural elaboration.

Chemical Synthesis Applications

In organic synthesis, 4-Amino-3-bromobenzoic acid serves as a precursor for various compounds including:

  • Sulfonamides

  • Benzothiazines

  • Peptide derivatives

  • Coupling partners in palladium-catalyzed reactions

The bromine functionality provides a handle for cross-coupling reactions, particularly Suzuki couplings with various boronic acids, allowing for molecular diversification.

Material Science and Industrial Applications

Beyond pharmaceutical applications, the compound is utilized in:

  • Dye and pigment synthesis

  • Polymer and resin formulations

  • Specialty coatings and adhesives

  • Agricultural chemical development (herbicides and pesticides)

Hazard StatementDescriptionClassification
H301Toxic if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

These classifications are based on aggregated information from multiple notifications to the ECHA C&L Inventory .

ParameterRecommendation
Storage EnvironmentKeep in dark place
AtmosphereInert atmosphere preferable
TemperatureRoom temperature
ContainerAirtight container
Special PrecautionsAvoid exposure to light and moisture

For laboratory handling, standard personal protective equipment including gloves, lab coat, and safety glasses is recommended .

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